molecular formula C29H44O4 B14674686 1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid CAS No. 38134-94-0

1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid

Katalognummer: B14674686
CAS-Nummer: 38134-94-0
Molekulargewicht: 456.7 g/mol
InChI-Schlüssel: HZAMBLFVFWGWSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid is a chemical compound belonging to the class of naphthoic acids It is characterized by the presence of a hydroxy group at the first position, an octadecyloxy group at the sixth position, and a carboxylic acid group at the second position on the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-hydroxy-6-(octadecyloxy)-2-naphthoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the hydroxy and octadecyloxy groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired functional groups are introduced accurately.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups under specific conditions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions.

    Major Products: The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted naphthoic acids.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 1-hydroxy-6-(octadecyloxy)-2-naphthoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-6-(octadecyloxy)-2-naphthoic acid can be compared with other similar compounds, such as:

    1-Hydroxy-6-docosyloxy-2-naphthoic acid: This compound has a longer alkyl chain, which may influence its solubility and reactivity.

    1-Hydroxy-6-(hexadecyloxy)-2-naphthoic acid: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.

    Uniqueness: The unique combination of hydroxy, octadecyloxy, and carboxylic acid groups in this compound imparts distinct properties that make it valuable for specific applications.

Eigenschaften

CAS-Nummer

38134-94-0

Molekularformel

C29H44O4

Molekulargewicht

456.7 g/mol

IUPAC-Name

1-hydroxy-6-octadecoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C29H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-25-19-21-26-24(23-25)18-20-27(28(26)30)29(31)32/h18-21,23,30H,2-17,22H2,1H3,(H,31,32)

InChI-Schlüssel

HZAMBLFVFWGWSW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.